N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea
Description
Properties
CAS No. |
943312-07-0 |
|---|---|
Molecular Formula |
C20H13ClF3N7O2 |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea |
InChI |
InChI=1S/C20H13ClF3N7O2/c21-16-6-3-13(7-15(16)20(22,23)24)30-19(32)29-12-1-4-14(5-2-12)33-18-8-17(26-10-27-18)31-11-25-9-28-31/h1-11H,(H2,29,30,32) |
InChI Key |
WTNSICOGKYXFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=NC(=C3)N4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Nitration of o-Chlorotrifluoromethylbenzene
The nitration of o-chlorotrifluoromethylbenzene employs a mixed acid system (HNO₃/H₂SO₄) at 10–15°C to minimize isomerization and byproducts. Traditional nitration at higher temperatures (>30°C) risks meta-substitution, but low-temperature conditions favor para-nitro derivative formation (≥95% regioselectivity). After quenching with 4–6% NaOH (pH 7.5–8.0), the organic phase is isolated for subsequent reduction.
Reduction of Nitro Intermediate
The nitro group is reduced using a FeCl₃·6H₂O/hydrazine hydrate system in ethanol under reflux. This method replaces conventional iron powder reductions, eliminating iron sludge waste and hydrogen gas hazards. The reaction achieves ≥98% conversion within 3 hours, yielding 4-chloro-3-(trifluoromethyl)aniline.
Phosgenation to Isocyanate
Triphosgene (bis(trichloromethyl) carbonate) reacts with the aniline in dioxane at −5°C to form the isocyanate. Pyridine catalyzes the reaction, which proceeds via intermediate carbamoyl chloride formation. Vacuum distillation (≤−0.096 MPa, 95–100°C) yields 99.85% pure isocyanate with an 80.6% molar yield.
Table 1: Optimization of Isocyanate Synthesis
| Step | Conditions | Yield/Purity |
|---|---|---|
| Nitration | 10–15°C, 3–4 h | 95% regioselectivity |
| Reduction | FeCl₃·6H₂O, 80% hydrazine, reflux | 98% conversion |
| Phosgenation | Triphosgene, −5°C, pyridine | 80.6% molar yield |
Synthesis of 4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}aniline
Pyrimidine Core Functionalization
4,6-Dichloropyrimidine undergoes nucleophilic substitution with 1H-1,2,4-triazole in DMF at 80°C, selectively substituting the C6 chloride due to higher electrophilicity. K₂CO₃ facilitates deprotonation of the triazole, achieving 85% yield of 6-(1H-1,2,4-triazol-1-yl)-4-chloropyrimidine.
Etherification with 4-Aminophenol
The C4 chloride of the pyrimidine intermediate reacts with 4-aminophenol via SNAr in acetonitrile at 60°C. Cs₂CO₃ enhances nucleophilicity of the phenoxide ion, forming the ether linkage with 78% yield. Protecting the amine group (e.g., as a tert-butyl carbamate) prevents side reactions during this step.
Table 2: Etherification Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | 78% yield |
| Base | Cs₂CO₃ | 15% yield increase |
| Temperature | 60°C | Optimal kinetics |
Urea Bond Formation
Coupling Mechanism
The isocyanate and aniline react in anhydrous dichloromethane at 0–5°C, with triethylamine scavenging HCl. Dropwise addition of the isocyanate prevents exothermic runaway, while extended stirring (12–18 h) ensures complete conversion. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), yielding 72% of the target urea.
Challenges and Solutions
- Moisture Sensitivity : Isocyanates hydrolyze to amines; thus, rigorous drying of solvents and reagents is critical.
- Regioselectivity : Competing reactions at pyrimidine N1 are mitigated by steric hindrance from the triazole group.
Table 3: Urea Coupling Optimization
| Condition | Outcome | |
|---|---|---|
| Solvent | Dichloromethane | 72% yield |
| Catalyst | None (base only) | Minimal side products |
| Temperature | 0–5°C | Controls exothermicity |
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
Using EDCl/HOBt, 4-chloro-3-(trifluoromethyl)aniline and 4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}benzoic acid form the urea via an acylurea intermediate. However, this route yields <50% due to poor electrophilicity of the carboxylic acid.
Curtius Rearrangement
Thermal decomposition of an acyl azide derived from the benzoic acid generates an isocyanate in situ. While avoiding phosgene analogs, this method requires hazardous azide handling and offers no yield advantage.
Industrial Scalability Considerations
Waste Management
The FeCl₃/hydrazine reduction system in isocyanate synthesis reduces iron sludge by 90% compared to traditional methods. Triphosgene, while toxic, is safer than phosgene gas due to controlled release.
Continuous Flow Synthesis
Microreactor systems enable precise temperature control during nitration and phosgenation, improving reproducibility. Pilot-scale trials demonstrate a 15% yield increase in isocyanate production.
Chemical Reactions Analysis
Types of Reactions
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation.
Mechanism of Action
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Overview
The compound N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea features a urea core (-NH-CO-NH-) bridging two aromatic groups:
- Substituent 1 : 4-Chloro-3-(trifluoromethyl)phenyl group.
- Substituent 2: 4-Phenoxy group linked to a pyrimidine ring substituted at position 6 with a 1H-1,2,4-triazole moiety.
The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the triazolylpyrimidinyloxy group may improve binding affinity through hydrogen bonding or π-π interactions .
Comparison with Structurally Similar Compounds
Detailed Analysis
Triazole-Pyrimidine vs. In contrast, the pyridine-based analog () showed confirmed anticancer activity, suggesting that even minor substituent changes (e.g., triazole addition) could modulate potency or selectivity .
Halogen Substituent Effects Replacing chloro with bromo () alters steric and electronic properties.
Deuterated Analogs CM4307 () incorporates deuterium at the methyl group, a strategy often used to slow metabolic degradation. This modification could extend half-life in vivo compared to non-deuterated analogs .
Pesticide vs. Therapeutic Ureas
- Compounds like fluometuron () share the urea backbone but feature alkylated amines, highlighting how substituent choice directs application (agricultural vs. medicinal) .
Physicochemical and Analytical Comparisons
NMR and Mass Spectrometry
- demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, enabling structural differentiation between analogs .
- Molecular networking () uses MS/MS fragmentation patterns (cosine scores) to cluster structurally related compounds. The target compound’s triazole-pyrimidine group would yield distinct fragmentation vs. pyridine-based ureas .
Solubility and Stability
- The tosylate salt in improves aqueous solubility, a critical factor for drug bioavailability. The target compound’s triazole may similarly enhance solubility through polar interactions .
Biological Activity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea, commonly referred to as a triazole derivative, is an emerging compound in medicinal chemistry, particularly noted for its biological activities against various diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazole ring, which is known for its diverse biological activities. The presence of the chloro and trifluoromethyl groups enhances the compound's lipophilicity and biological interactions.
The compound primarily acts as a kinase inhibitor , particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis and tumor growth. By inhibiting VEGFR-2, the compound may effectively suppress tumor proliferation and metastasis, making it a candidate for cancer therapy .
Antifungal and Antimicrobial Properties
Research indicates that derivatives containing the 1,2,4-triazole moiety exhibit significant antifungal and antibacterial activities. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various pathogens, including Staphylococcus aureus and Candida albicans . The triazole ring contributes to these activities by interfering with fungal cell wall synthesis and bacterial DNA replication.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines. The inhibition of VEGFR-2 not only limits tumor growth but also disrupts the tumor microenvironment by reducing angiogenesis. Data from various studies suggest that compounds with similar structures can reduce cell viability in cancer cell lines by inducing apoptosis .
Case Study 1: Inhibition of VEGFR-2
A study evaluating the efficacy of this compound on human cancer cell lines revealed a significant decrease in cell proliferation rates. The IC50 values were determined to be in the low micromolar range, indicating strong potency against cancer cells .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of triazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Candida species comparable to established antifungal agents. This highlights the potential for developing new antifungal therapies utilizing this compound .
Table 1: Summary of Biological Activities
Table 2: IC50 Values Against Cancer Cell Lines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
